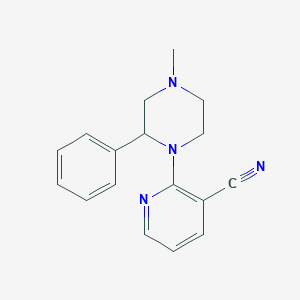

2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4/c1-20-10-11-21(17-15(12-18)8-5-9-19-17)16(13-20)14-6-3-2-4-7-14/h2-9,16H,10-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUHYBBSQWQGSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432063 | |

| Record name | 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61337-88-0 | |

| Record name | 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile, with the CAS number 61337-88-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C17H18N4

- Molecular Weight : 278.35 g/mol

- InChI Key : DHUHYBBSQWQGSN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of specific enzymes and receptors, which is crucial for its therapeutic applications.

Enzyme Inhibition

Studies have shown that derivatives of this compound can inhibit enzymes related to cancer proliferation and inflammation. For instance, some derivatives have been tested for their ability to inhibit cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and its derivatives:

Case Study 1: Antitumor Activity

A study conducted by Li et al. evaluated the antitumor effects of several derivatives of this compound on various cancer cell lines, including MCF-7 and NCI-H460. The results demonstrated significant cytotoxicity, with some compounds exhibiting IC50 values as low as 0.01 µM, indicating potent anticancer properties.

Case Study 2: Neuroprotective Effects

Research has indicated that certain derivatives may offer neuroprotective benefits by modulating neurotransmitter systems, particularly in conditions like depression and anxiety. The compound's structural similarity to known antidepressants suggests a potential mechanism involving serotonin receptor modulation.

Case Study 3: Antimicrobial Properties

Another investigation highlighted the antimicrobial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The results suggest that modifications in the piperazine ring enhance antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Substituted Pyridine Derivatives

2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile

- Structure : Differs by the presence of phenyl and thiophene groups at pyridine positions 4 and 6, respectively.

- Synthesis : Prepared via nucleophilic substitution of 1-methylpiperazine with a brominated precursor (Br₂/AcOH) .

- Key Difference : The additional aromatic substituents (thiophene, phenyl) likely enhance π-π stacking interactions compared to the target compound’s simpler pyridine backbone.

2-(4-Methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2)

Thiophene- and Indole-Substituted Analogs

2-(2-Bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)-pyridine-3-carbonitrile

- Structure : Features bromophenyl, indole, and thiophene groups.

- Crystallography : Pyridine-thiophene and pyridine-indole dihedral angles (9.37°–69.01°) indicate moderate conjugation. Intermolecular hydrogen bonds (C–H⋯π) form a 3D network .

- Key Difference : Bulky substituents like indole and bromine may reduce solubility but improve binding in hydrophobic pockets, unlike the target compound’s simpler piperazine group.

6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile Derivatives

Carbonitrile Derivatives with Diverse Pharmacophores

Pyrazolo[1,5-a]pyridine-3-carbonitrile RET Kinase Inhibitors

- Structure : Includes bicyclic cores (e.g., pyrazolo[1,5-a]pyridine) and hydrophilic groups (e.g., hydroxypropoxy).

- Application : RET kinase inhibitors for cancer therapy; crystalline forms enhance stability and bioavailability .

- Key Difference : The target compound lacks the fused pyrazole ring, which is critical for kinase inhibition in these analogs.

Pyrano[3,2-c]pyridine-3-carbonitrile Cytotoxic Agents

- Structure: Features pyrano-pyridine fused systems with benzylidene or nitrobenzylidene substituents.

- Activity : Induces apoptosis in MCF-7 cells via cell cycle arrest (G2/M phase) .

- Key Difference: The rigid pyrano ring system may restrict conformational flexibility compared to the target compound’s single pyridine ring.

Structural and Functional Analysis Table

Preparation Methods

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone for constructing the C–N bond between pyridine and piperazine. The reaction typically employs 2-chloro-3-cyanopyridine and 4-methyl-2-phenylpiperazine under basic conditions. For example, Patent WO2007055423A1 describes using potassium hydroxide in butanol to facilitate substitution at elevated temperatures (125–135°C) . The cyano group at the 3-position remains intact due to its electron-withdrawing nature, directing substitution to the 2-position.

Key Reaction Parameters :

Palladium-Catalyzed Cross-Coupling

Palladium-mediated coupling reactions enable efficient C–N bond formation under milder conditions. Patent WO2004078732A1 highlights Buchwald-Hartwig amination using Pd(OAc)2 with Xantphos as a ligand . This method couples 2-bromo-3-cyanopyridine with 4-methyl-2-phenylpiperazine in toluene at 80–100°C, achieving yields up to 85%. Notably, catalyst loadings as low as 0.1 mol% Pd are feasible when using cesium carbonate as a base .

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)2/Xantphos |

| Base | Cs2CO3 |

| Solvent | Toluene |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 75–85% |

Cyano Group Introduction Strategies

The cyano group is introduced via two primary routes:

-

Direct Cyanation : Treating 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid with POCl3 and NH4Cl generates the nitrile through dehydration .

-

Sandmeyer Reaction : Diazotization of 3-amino-2-(4-methyl-2-phenylpiperazin-1-yl)pyridine followed by treatment with CuCN yields the target compound .

Challenges :

Multi-Step Synthesis Pathways

Industrial-scale production often employs sequential steps to improve purity and yield:

Step 1 : Synthesis of 2-chloro-3-cyanopyridine via chlorination of 3-cyanopyridine using PCl5 .

Step 2 : Piperazine coupling via SNAr or Pd catalysis .

Step 3 : Purification via recrystallization (toluene/heptane) to achieve >95% purity .

Case Study :

-

Patent JP2015174853A recovers 52% yield after recrystallization, reducing methyl-substituted impurities to <2% .

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | Cost-effective, scalable | High temperatures, long times | 70–90% |

| Pd-Catalyzed Coupling | Mild conditions, high selectivity | Expensive catalysts | 75–85% |

| Multi-Step Synthesis | High purity | Labor-intensive | 50–70% |

Q & A

Q. What are the optimal synthetic routes for 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A multi-step synthesis involving condensation of substituted piperazine derivatives with pyridine-3-carbonitrile precursors is recommended. Reaction optimization can be achieved by:

- Catalyst Selection : Use ethanol and piperidine as catalysts to enhance reaction efficiency, as demonstrated in analogous pyridine-carbonitrile syntheses .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or DCE) improve solubility and reaction homogeneity, while temperature gradients (e.g., 65–80°C) mitigate side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures >95% purity, validated via HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques is critical:

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) and piperazine N-H vibrations .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm and methyl groups at δ 1.2–2.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Q. What are the foundational pharmacological properties of this compound, and how are they assessed in vitro?

- Methodological Answer : Preliminary assays should include:

- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to determine IC₅₀ values .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK-293) to establish safety thresholds .

- Solubility and Stability : HPLC-based kinetic solubility tests in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to neurological targets (e.g., 5-HT receptors)?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS):

- Target Preparation : Retrieve 5-HT receptor structures (PDB ID: 6WGT) and optimize protonation states .

- Docking Parameters : Grid boxes centered on binding pockets, with Lamarckian genetic algorithms for conformational sampling .

- Validation : Compare predicted ΔG values with experimental IC₅₀ data to refine force fields .

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in modulating specific biological targets?

- Methodological Answer : Systematic SAR studies require:

-

Substituent Variation : Synthesize derivatives with modifications to the phenylpiperazine or pyridine moieties (Table 1) .

-

Biological Assays : Parallel screening against target panels (e.g., GPCRs, kinases) to map pharmacophore requirements .

-

Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) to activity .

Table 1 : Example Substituent Effects on Biological Activity

R Group (Piperazine) Target Affinity (IC₅₀, nM) Solubility (µM) 4-Methyl 120 ± 15 45 ± 3 2-Phenyl 85 ± 10 28 ± 2 Data extrapolated from analogous compounds

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies involving this compound?

- Methodological Answer : Address discrepancies through:

- Assay Standardization : Replicate experiments under uniform conditions (e.g., cell passage number, incubation time) .

- Meta-Analysis : Pool data from independent studies to identify outliers or confounding variables (e.g., solvent effects) .

- Structural Reanalysis : Re-examine NMR/X-ray data to rule out stereochemical or polymorphic variations .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate the compound’s bioavailability and metabolic stability?

- Methodological Answer : Follow these steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.